Distinct Melting Point as a Critical Identity and Purity Marker for Isovaleraldehyde-DNPH
The melting point of Isovaleraldehyde 2,4-Dinitrophenylhydrazone (122–124 °C) serves as a definitive physicochemical identifier that distinguishes it from its closest structural analogs within the C₃–C₆ aldehyde-DNPH series. This parameter is routinely used for compound verification and purity assessment prior to use as a calibration standard . Compared to the linear C₅ analog, valeraldehyde-DNPH (103–105 °C), the branched isovaleraldehyde-DNPH exhibits a melting point elevation of approximately 19 °C . This substantial difference provides a robust, low-cost, and instrument-free preliminary identity check that can prevent costly analytical errors arising from mislabeled or cross-contaminated reference materials.
| Evidence Dimension | Melting Point (Identity and Purity) |
|---|---|
| Target Compound Data | 122–124 °C (or 126 °C with decomposition) |
| Comparator Or Baseline | Valeraldehyde-DNPH (linear C₅): 103–105 °C; Butyraldehyde-DNPH (C₄): 117–119 °C; Propionaldehyde-DNPH (C₃): 152–155 °C; Acetaldehyde-DNPH (C₂): 164–168 °C |
| Quantified Difference | Isovaleraldehyde-DNPH vs. Valeraldehyde-DNPH: ~19 °C higher; vs. Butyraldehyde-DNPH: ~5 °C higher; vs. Propionaldehyde-DNPH: ~30 °C lower; vs. Acetaldehyde-DNPH: ~42 °C lower. |
| Conditions | Literature-reported values from authoritative databases and vendor certificates of analysis (melting point apparatus, open capillary). |
Why This Matters
This melting point differential enables rapid, non-destructive identity confirmation during material receipt and inventory management, mitigating the risk of using an incorrect reference standard in quantitative analysis.
- [1] ChemSrc. (2024). Isovaleraldehyde 2,4-dinitrophenylhydrazone (CAS 2256-01-1). Retrieved from https://m.chemsrc.com/en/baike/669172.html View Source
